molecular formula C16H14FN3O2S2 B4576685 4-{[2-(2-fluorophenyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole

4-{[2-(2-fluorophenyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole

Cat. No.: B4576685
M. Wt: 363.4 g/mol
InChI Key: ATRZCFGFGMCHSI-UHFFFAOYSA-N
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Description

4-{[2-(2-fluorophenyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole is a useful research compound. Its molecular formula is C16H14FN3O2S2 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.05114721 g/mol and the complexity rating of the compound is 556. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activities

Research into pyrazole-sulfonamide derivatives, which are structurally related to the compound of interest, has demonstrated promising antiproliferative activities. These compounds have been tested in vitro against cancer cell lines, showing cell-selective effects, particularly against rat brain tumor cells (C6), with some derivatives exhibiting broad-spectrum antitumor activity comparable to common anticancer drugs like 5-fluorouracil and cisplatin (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

Heterocyclic Sulfonyl Derivatives Synthesis

The compound has also inspired the development of heterocyclic sulfonyl derivatives, including sulfonyl fluorides and sulfonamides, through efficient synthetic protocols. These derivatives have potential applications in parallel medicinal chemistry, demonstrating the versatility of the sulfonamide group in drug discovery (Tucker, Chenard, & Young, 2015).

Antimicrobial Activity

Derivatives based on the core structure of 4-{[2-(2-fluorophenyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole have been explored for their antimicrobial properties. Specifically, new heterocycles incorporating the sulfonamide group have shown significant antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

Carbonic Anhydrase Inhibitors

Another significant application is in the development of carbonic anhydrase inhibitors. Derivatives of benzolamide, including those with sulfonamide groups, have shown strong inhibitory effects towards isozymes of carbonic anhydrase, which are relevant in medical applications such as diuretics, antiepileptics, and in the treatment of glaucoma (Supuran, Ilies, & Scozzafava, 1998).

Material Science Applications

In material science, the incorporation of sulfonyl and fluorinated groups into polymers has been explored for enhancing material properties. For instance, fluorinated polyamides containing pyridine and sulfone moieties have been synthesized, showing promising results in terms of solubility, thermal stability, and mechanical properties, which are essential for advanced material applications (Liu et al., 2013).

Properties

IUPAC Name

4-[2-(2-fluorophenyl)pyrrolidin-1-yl]sulfonyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2S2/c17-12-6-2-1-5-11(12)14-8-4-10-20(14)24(21,22)15-9-3-7-13-16(15)19-23-18-13/h1-3,5-7,9,14H,4,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRZCFGFGMCHSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC3=NSN=C32)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[2-(2-fluorophenyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole
Reactant of Route 2
4-{[2-(2-fluorophenyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole
Reactant of Route 3
4-{[2-(2-fluorophenyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole
Reactant of Route 4
4-{[2-(2-fluorophenyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole
Reactant of Route 5
Reactant of Route 5
4-{[2-(2-fluorophenyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole
Reactant of Route 6
4-{[2-(2-fluorophenyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole

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